molecular formula C8H6ClNO3S2 B3093456 4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride CAS No. 1245568-69-7

4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride

Cat. No.: B3093456
CAS No.: 1245568-69-7
M. Wt: 263.7
InChI Key: YEFOVEDTGMUORL-UHFFFAOYSA-N
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Description

4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride is a chemical compound that features a thiophene ring substituted with a sulfonyl chloride group and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride typically involves the formation of the isoxazole ring followed by the introduction of the sulfonyl chloride group. One common method involves the reaction of 3-methylisoxazole with thiophene-2-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like 18-crown-6 at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can form stable sulfonamide or sulfonate linkages with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylisoxazol-5-yl)benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a thiophene ring.

    4-(3-Methylisoxazol-5-yl)pyridine-2-sulfonyl chloride: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride is unique due to the presence of both the thiophene and isoxazole rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S2/c1-5-2-7(13-10-5)6-3-8(14-4-6)15(9,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOVEDTGMUORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CSC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride
Reactant of Route 2
4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride
Reactant of Route 3
4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride

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